Cas no 1783606-93-8 (3-Pyrrolidinemethanol, 3-(2-fluorophenyl)-)

3-Pyrrolidinemethanol, 3-(2-fluorophenyl)- 化学的及び物理的性質
名前と識別子
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- 3-Pyrrolidinemethanol, 3-(2-fluorophenyl)-
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- インチ: 1S/C11H14FNO/c12-10-4-2-1-3-9(10)11(8-14)5-6-13-7-11/h1-4,13-14H,5-8H2
- InChIKey: AJXGVBUBYZSHBT-UHFFFAOYSA-N
- ほほえんだ: N1CCC(C2=CC=CC=C2F)(CO)C1
3-Pyrrolidinemethanol, 3-(2-fluorophenyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-376497-10.0g |
[3-(2-fluorophenyl)pyrrolidin-3-yl]methanol |
1783606-93-8 | 10.0g |
$8049.0 | 2023-03-02 | ||
Enamine | EN300-376497-0.5g |
[3-(2-fluorophenyl)pyrrolidin-3-yl]methanol |
1783606-93-8 | 0.5g |
$1797.0 | 2023-03-02 | ||
Enamine | EN300-376497-1.0g |
[3-(2-fluorophenyl)pyrrolidin-3-yl]methanol |
1783606-93-8 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-376497-0.05g |
[3-(2-fluorophenyl)pyrrolidin-3-yl]methanol |
1783606-93-8 | 0.05g |
$1573.0 | 2023-03-02 | ||
Enamine | EN300-376497-5.0g |
[3-(2-fluorophenyl)pyrrolidin-3-yl]methanol |
1783606-93-8 | 5.0g |
$5429.0 | 2023-03-02 | ||
Enamine | EN300-376497-0.1g |
[3-(2-fluorophenyl)pyrrolidin-3-yl]methanol |
1783606-93-8 | 0.1g |
$1648.0 | 2023-03-02 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01082715-1g |
[3-(2-Fluorophenyl)pyrrolidin-3-yl]methanol |
1783606-93-8 | 95% | 1g |
¥9303.0 | 2023-04-07 | |
Enamine | EN300-376497-0.25g |
[3-(2-fluorophenyl)pyrrolidin-3-yl]methanol |
1783606-93-8 | 0.25g |
$1723.0 | 2023-03-02 | ||
Enamine | EN300-376497-2.5g |
[3-(2-fluorophenyl)pyrrolidin-3-yl]methanol |
1783606-93-8 | 2.5g |
$3670.0 | 2023-03-02 |
3-Pyrrolidinemethanol, 3-(2-fluorophenyl)- 関連文献
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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8. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
3-Pyrrolidinemethanol, 3-(2-fluorophenyl)-に関する追加情報
3-Pyrrolidinemethanol, 3-(2-fluorophenyl)-
The compound 3-Pyrrolidinemethanol, 3-(2-fluorophenyl)- (CAS No. 1783606-93-8) is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a pyrrolidine ring with a fluorophenyl group and a hydroxymethyl substituent. The pyrrolidine ring provides the molecule with a rigid and planar structure, while the fluorophenyl group introduces electronic and steric effects that can be exploited in various applications.
Recent studies have highlighted the importance of fluorinated aromatic compounds in drug discovery and materials science. The presence of the fluorine atom in the 2-fluorophenyl group confers unique electronic properties to the molecule, making it an attractive candidate for use in pharmaceuticals, agrochemicals, and advanced materials. The hydroxymethyl group attached to the pyrrolidine ring adds further functional versatility, enabling the molecule to participate in various chemical reactions such as nucleophilic additions and condensations.
The synthesis of 3-Pyrrolidinemethanol, 3-(2-fluorophenyl)- involves a multi-step process that typically starts with the preparation of the pyrrolidine ring. This is followed by the introduction of the fluorophenyl group through Friedel-Crafts alkylation or other coupling reactions. The final step involves the installation of the hydroxymethyl group via reduction or hydroxylation reactions. The optimization of these steps has been a focus of recent research efforts to improve yield and purity.
In terms of applications, this compound has shown promise in the development of novel pharmaceutical agents. Its ability to act as a chiral auxiliary in asymmetric synthesis has been extensively studied. Researchers have demonstrated that chiral pyrrolidine derivatives can significantly enhance enantioselectivity in various reactions, making them valuable tools in medicinal chemistry.
Beyond pharmaceuticals, 3-Pyrrolidinemethanol, 3-(2-fluorophenyl)- has also found applications in materials science. Its unique electronic properties make it suitable for use as a building block in the synthesis of advanced polymers and organic semiconductors. Recent studies have explored its potential as a dopant in organic light-emitting diodes (OLEDs), where it can improve device efficiency and stability.
The study of this compound has also contributed to our understanding of fluorine chemistry. The presence of fluorine atoms in organic molecules can significantly alter their physical and chemical properties, often leading to improved stability and bioavailability. This has made fluorinated compounds like 3-Pyrrolidinemethanol, 3-(2-fluorophenyl)- indispensable in modern drug design.
In conclusion, 3-Pyrrolidinemethanol, 3-(2-fluorophenyl)- (CAS No. 1783606-93-8) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers working in drug discovery, materials science, and organic synthesis. As research continues to uncover new possibilities for this compound, its role in advancing scientific knowledge is expected to grow significantly.
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